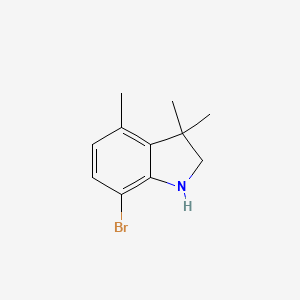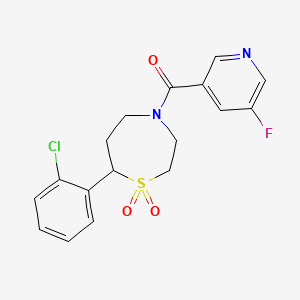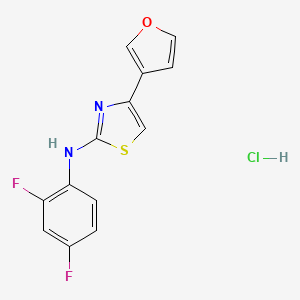![molecular formula C18H19BrClN3O B2830085 N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 797775-73-6](/img/structure/B2830085.png)
N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, also known as BPCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPCPA is a piperazine derivative that has been shown to have a high affinity for the serotonin 5-HT1A receptor, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Analysis
A study on a benzoxazole derivative closely related to the specified compound demonstrated its potential as an anti-cancer drug through spectroscopic, DFT, SERS studies, and molecular docking simulations. This research suggests the compound's interaction with cancer-related proteins and its potential inclination towards metal surfaces, indicating a promising avenue for anticancer therapeutic development (Sheena Mary et al., 2021).
Synthetic Methodologies
Research on the synthesis of related compounds has outlined practical processes for creating piperazin-1-yl-acetamide derivatives, demonstrating a scalable method from bench synthesis to pilot production. Such methodologies are crucial for the development of pharmaceuticals and highlight the compound's relevance in drug synthesis (Guillaume et al., 2003).
Pharmacological Applications
A series of compounds similar to the query molecule were synthesized and evaluated for their anxiolytic and skeletal muscle relaxant activity in albino mice, providing evidence of the compound's utility in developing CNS agents. Molecular docking studies further confirmed their potential interactions with GABAA receptors, suggesting a pathway for therapeutic application (Verma et al., 2017).
Antimicrobial and Anticancer Potential
Another study synthesized derivatives of a closely related compound and evaluated them for antimicrobial and anticancer activities. Compounds demonstrated significant activity against certain microbial strains and cancer cell lines, underscoring the potential for developing new antimicrobial and anticancer agents (Mehta et al., 2019).
Molecular Docking and Biological Potentials
Further research into similar compounds explored their binding affinities through molecular docking studies, indicating potential as therapeutic agents against diseases like Alzheimer's through enzyme inhibition. Such studies underscore the importance of these compounds in drug discovery and design (Hassan et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c19-16-6-1-2-7-17(16)21-18(24)13-22-8-10-23(11-9-22)15-5-3-4-14(20)12-15/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJLYCXOIGKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2830006.png)
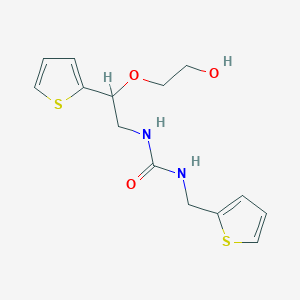
![3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830009.png)
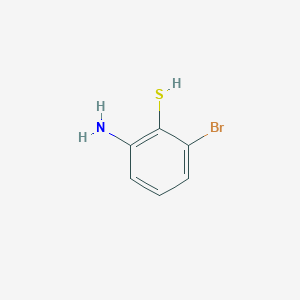

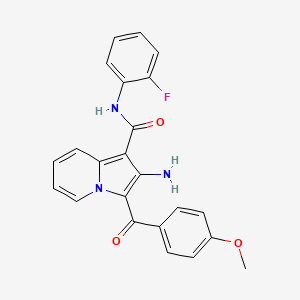
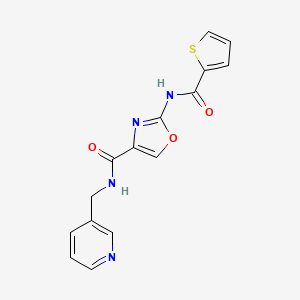

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830021.png)
